Pyridine-3-sulfonyl fluoride
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Overview
Description
Pyridine-3-sulfonyl fluoride is an organofluorine compound with the molecular formula C5H4FNO2S. It is a derivative of pyridine, where a sulfonyl fluoride group is attached to the third position of the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
Pyridine-3-sulfonyl fluoride is a versatile compound that has been used in various chemical reactions. Its primary targets are primary and secondary alcohols . It interacts with these alcohols in the presence of an amidine or guanidine base .
Mode of Action
The compound acts as a deoxyfluorination reagent . It facilitates the conversion of primary and secondary alcohols into their corresponding fluorides . This process is known as deoxyfluorination . The compound’s interaction with its targets results in the formation of new carbon-fluorine bonds .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of sulfonyl fluorides from sulfonic acids . This process involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides .
Result of Action
The primary result of this compound’s action is the formation of new carbon-fluorine bonds . This can lead to the synthesis of a variety of fluorinated compounds, which have applications in various fields, including medicinal chemistry and materials science .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture . Additionally, factors such as temperature and pH can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Pyridine-3-sulfonyl fluoride is known to play a role in biochemical reactions. It is often used in the synthesis of fluorescent dyes (fluorophores) when conveniently functionalized with reactive pyridyl receptors . These fluorophores have emerged as effective sensors to detect and quantify chemical species with high accuracy through fluorescent imaging and spectroscopy .
Cellular Effects
It is known that pyridyl-substituted fluorophores, which can be synthesized using this compound, play an important role in fluorescence sensing, a technique used for high sensitivity, selectivity, and real-time monitoring of biological and environmentally relevant species .
Molecular Mechanism
It is known to be involved in the synthesis of sulfonyl fluorides through an electrochemical oxidative coupling of thiols and potassium fluoride . This process is carried out at room temperature and atmospheric pressure, and the yield of the targeted sulfonyl fluoride can reach up to 92% in only 5 minutes .
Temporal Effects in Laboratory Settings
It is known that the electrochemical synthesis of sulfonyl fluorides using this compound is a quick process, with the reaction completing in just 5 minutes .
Metabolic Pathways
It is known to be involved in the synthesis of sulfonyl fluorides, which are used in various biochemical reactions .
Transport and Distribution
It is known that the electrochemical synthesis of sulfonyl fluorides using this compound can be carried out under mild conditions, suggesting that it may be well-tolerated by cells .
Subcellular Localization
It is known that pyridyl-substituted fluorophores, which can be synthesized using this compound, can be used to detect and quantify chemical species in cells through fluorescent imaging and spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride, which is then treated with a fluoride source to yield this compound . Another method involves the direct fluorination of pyridine-3-sulfonic acid using thionyl fluoride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes the sequential addition of reagents and careful temperature control to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Deoxyfluorination Reactions: It is used as a reagent for the deoxyfluorination of primary and secondary alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride and other fluoride sources.
Deoxyfluorination: Reagents such as amidine or guanidine bases are used in combination with this compound.
Major Products:
Substitution Reactions: The major products are typically sulfonyl derivatives where the fluoride group is replaced by another nucleophile.
Deoxyfluorination: The major products are fluorinated alcohols.
Scientific Research Applications
Pyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine-3-sulfonyl Chloride: Similar in structure but contains a chloride group instead of a fluoride group.
2-Fluoropyridine: A fluorinated pyridine derivative with the fluorine atom at the second position.
3-Fluoropyridine: A fluorinated pyridine derivative with the fluorine atom at the third position.
Uniqueness: Pyridine-3-sulfonyl fluoride is unique due to its specific reactivity as a fluorinating agent and its stability compared to other sulfonyl fluorides . It offers a balance between reactivity and stability, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSVHXOPGVZFGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373307-61-9 |
Source
|
Record name | pyridine-3-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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